molecular formula C9H7NOS B12656630 4-Mercapto-1lambda(5)-quinolin-1-ol CAS No. 20872-59-7

4-Mercapto-1lambda(5)-quinolin-1-ol

Cat. No.: B12656630
CAS No.: 20872-59-7
M. Wt: 177.22 g/mol
InChI Key: PKFNVBQOFIFSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Mercapto-1lambda(5)-quinolin-1-ol (CAS 20872-59-7) is a chemical compound used for medicinal purposes . While specific biological data for this exact molecule is limited in public sources, it belongs to the privileged class of quinolinone scaffolds, which are recognized as attractive structures in drug discovery due to their wide range of biological activities . The quinolinone core is a versatile building block for developing new pharmaceutical molecules. Researchers have extensively explored quinolinone derivatives and their carboxamide analogues for various applications, including antibacterial, anti-inflammatory, anticancer, and antimalarial activities . Furthermore, compounds featuring the quinolinone structure have been investigated as multi-target agents for complex diseases, combining activities such as lipoxygenase (LOX) inhibition with antioxidant effects . This compound is presented as a valuable synthetic intermediate or starting point for medicinal chemistry programs aimed at hit-to-lead optimization and exploring new therapeutic mechanisms. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20872-59-7

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-hydroxyquinoline-4-thione

InChI

InChI=1S/C9H7NOS/c11-10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6,11H

InChI Key

PKFNVBQOFIFSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=CN2O

Origin of Product

United States

Synthetic Methodologies for 4 Mercapto 1λ⁵ Quinolin 1 Ol and Analogous Hypervalent Quinoline N Oxides

Strategic Approaches to Quinoline (B57606) N-Oxide Core Synthesis with Functionalization

The formation of the quinoline N-oxide core is the foundational step in the synthesis of the target compound. This can be achieved through two primary strategies: direct oxidation of a pre-existing quinoline or the construction of the N-oxidized quinoline scaffold through cyclization reactions.

Direct N-Oxidation Pathways

The most straightforward method for the synthesis of quinoline N-oxides is the direct oxidation of the corresponding quinoline. This transformation is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. The reaction is generally efficient and proceeds by the electrophilic attack of the peroxy acid on the nitrogen atom of the quinoline ring.

A general procedure involves dissolving the quinoline derivative in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2), and treating it with m-CPBA, often at a reduced temperature initially and then allowing the reaction to proceed at room temperature. rsc.org An aqueous solution of sodium bicarbonate is typically used during workup to neutralize the remaining peroxy acid and the resulting meta-chlorobenzoic acid. rsc.org

Table 1: Reagents for Direct N-Oxidation of Quinolines

Oxidizing AgentTypical ConditionsReference
meta-Chloroperoxybenzoic acid (m-CPBA)CH2Cl2, 0 °C to room temperature rsc.org
Hydrogen peroxide in acetic acidHeating at 65-75 °C ias.ac.in
Peracetic acidin situ generation ias.ac.in

It is important to note that the presence of other oxidizable functional groups on the quinoline ring can lead to side reactions, necessitating careful control of reaction conditions or the use of protecting groups.

Cyclization Reactions Leading to N-Oxidized Quinoline Scaffolds

An alternative to direct oxidation is the construction of the quinoline N-oxide ring system through cyclization reactions. These methods are particularly useful when the desired substitution pattern is not easily accessible from a pre-formed quinoline.

One such approach involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. wikipedia.org This method provides access to substituted quinoline N-oxides from readily available starting materials. The key steps are the Vicarious Nucleophilic Substitution (VNS) cyanomethylation of nitroarenes followed by a Knoevenagel condensation. wikipedia.org

Another powerful strategy is the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. ontosight.ai This reaction, often utilizing phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant, allows for the intramolecular cyclization of o-vinylaryl ketoximes to yield polysubstituted isoquinoline (B145761) N-oxides and related heteroaryl-fused pyridine (B92270) N-oxides. ontosight.ainih.gov While this method directly produces isoquinoline N-oxides, analogous strategies could potentially be adapted for quinoline N-oxide synthesis.

Introduction of the Mercapto Moiety at Position 4

With the quinoline N-oxide core in hand, the next critical step is the introduction of the mercapto group at the C-4 position. This can be approached through nucleophilic substitution or direct thiolation reactions.

Nucleophilic Substitution Strategies at the C-4 Position

A common and effective method for introducing a nucleophile at the 4-position of a quinoline ring is through nucleophilic aromatic substitution (SNAᵣ) of a suitable leaving group, typically a halide. This strategy can be extended to quinoline N-oxides.

The synthesis would first require the preparation of a 4-haloquinoline N-oxide. This can be achieved by the N-oxidation of a 4-haloquinoline. Subsequently, the 4-haloquinoline N-oxide can be reacted with a sulfur nucleophile. The reactivity of heteroaryl halides in SNAᵣ reactions with thiols is well-documented and often proceeds smoothly in a polar aprotic solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate. mdpi.com

For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with certain thiols leads to the corresponding 4-alkylthio or 4-phenylthio derivatives. rsc.org Although this example is for a quinolinone system, the principle of nucleophilic substitution at the 4-position is applicable.

Another potential precursor is 4-hydroxyquinoline (B1666331) N-oxide. The hydroxyl group, however, is a poor leaving group and would need to be activated, for example, by conversion to a sulfonate ester, before substitution with a thiol.

Thiolation Reactions on Quinoline N-Oxide Precursors

Direct thiolation of the C-H bond of a quinoline N-oxide offers a more atom-economical approach. While methods for the C-2 thiolation of quinoline N-oxides have been developed, regioselective thiolation at the C-4 position is less common.

A reported metal-free method for the regioselective synthesis of 2-thiolated quinolines from quinoline N-oxides utilizes thiophenols in the presence of p-toluenesulfonyl chloride (TsCl) in water. rsc.org This reaction proceeds via a tandem C-H bond activation, nucleophilic addition, deoxygenation, and aromatization process. rsc.org While this methodology is selective for the C-2 position, modifications to the reaction conditions or the electronic nature of the quinoline N-oxide substrate could potentially alter the regioselectivity to favor the C-4 position.

Integrated Synthetic Pathways for 4-Mercapto-1λ⁵-quinolin-1-ol

A direct, one-pot synthesis of 4-Mercapto-1λ⁵-quinolin-1-ol has not been prominently reported, thus a multi-step, integrated pathway is the most probable approach. Based on the methodologies discussed, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway:

Synthesis of 4-Chloroquinoline (B167314): This can be achieved through established methods such as the Conrad-Limpach-Knorr synthesis followed by chlorination.

N-Oxidation: The resulting 4-chloroquinoline would undergo direct N-oxidation using an oxidizing agent like m-CPBA to yield 4-chloroquinoline N-oxide.

Nucleophilic Substitution with a Thiol Surrogate: The 4-chloroquinoline N-oxide would then be subjected to a nucleophilic substitution reaction. A suitable sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, could be employed to displace the chloride and install the mercapto group. The use of a protected thiol, like a thioacetate, followed by deprotection would also be a viable option to avoid potential side reactions of the free thiol.

Table 2: Potential Integrated Synthetic Route

StepReactionKey ReagentsIntermediate/Product
1Synthesis of 4-ChloroquinolineAniline, β-ketoester, POCl₃4-Chloroquinoline
2N-Oxidationm-CPBA4-Chloroquinoline N-oxide
3ThiolationNaSH or Thiourea/hydrolysis4-Mercapto-1λ⁵-quinolin-1-ol

Alternatively, a pathway involving quinoline-4-thione N-oxide could be envisioned. The synthesis of quinoline-4-thiones can be accomplished from the corresponding quinolin-4-ones by treatment with a thionating agent like Lawesson's reagent. The subsequent N-oxidation of the quinoline-4-thione would need to be carefully controlled to avoid oxidation of the sulfur atom.

Synthetic Exploration of Related Mercapto Quinoline N-Oxide Derivatives

While direct and established synthetic protocols for 4-mercaptoquinoline N-oxide are not extensively documented in readily available literature, its synthesis can be logically approached through the preparation of a suitable precursor, 4-chloroquinoline N-oxide, followed by nucleophilic substitution. This strategy is well-precedented for the synthesis of the isomeric 2-mercaptoquinoline N-oxide.

A plausible pathway to 4-mercaptoquinoline N-oxide begins with the synthesis of 4-chloroquinoline N-oxide. This can be achieved by the oxidation of 4-chloroquinoline using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). chemicalbook.com The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature. chemicalbook.com

Once 4-chloroquinoline N-oxide is obtained, the subsequent step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 4-position with a mercapto group. This can be accomplished by reacting it with a thiolating agent, such as sodium hydrosulfide (NaSH) or a mixture of sodium sulfide (B99878) (Na₂S) and sodium hydrosulfide. prepchem.com This method has been successfully employed for the synthesis of 2-mercaptoquinoline N-oxide from 2-chloroquinoline (B121035) N-oxide, where a mixture of NaSH and Na₂S in water at elevated temperatures (around 65-95 °C) leads to the desired product after acidification. prepchem.com

It is important to note that 4-mercaptoquinoline N-oxide can exist in tautomeric forms, primarily as the thiol form (4-mercaptoquinoline N-oxide) and the thione form (quinoline-4(1H)-thione 1-oxide). The "1-ol" designation in the user's requested compound name may also allude to the N-hydroxy tautomer of the quinolone N-oxide form. The predominant tautomer in solution and solid state would depend on factors like the solvent and temperature.

Derivatives with Varied Substituents on the Quinoline Ring

The synthesis of derivatives of 4-mercaptoquinoline N-oxide with various substituents on the quinoline ring would follow a similar synthetic logic. The strategy involves preparing the corresponding substituted 4-chloroquinolines, followed by N-oxidation and subsequent thiolation. A variety of substituted quinoline N-oxides can be synthesized, which can then, in theory, be converted to their 4-mercapto analogs.

The synthesis of substituted quinoline N-oxides can be achieved through several methods. One common approach is the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. google.com Another versatile method involves the deoxygenative C2-heteroarylation of quinoline N-oxides, which allows for the introduction of various functional groups at the C2-position. nih.govbeilstein-journals.org Furthermore, microwave-assisted synthesis has been shown to be an efficient method for preparing novel quinoline derivatives, including N-oxides, often with improved yields and shorter reaction times compared to conventional heating. lew.ro

For instance, the synthesis of N-substituted 7,8-dihydro-7,7-dimethyl-4-arylquinolin-5(1H,4H,6H)-ones has been reported through a one-pot reaction of cinnamaldehyde (B126680) derivatives, dimedone, and various amines in the presence of a catalyst like ZnCl₂ or ZrO₂. clockss.org These quinolinone structures could potentially be converted to the corresponding quinoline N-oxides.

A general synthetic scheme for preparing substituted 4-mercaptoquinoline N-oxides would involve:

Synthesis of the appropriately substituted quinoline.

N-oxidation of the substituted quinoline to the corresponding quinoline N-oxide.

If not already present, introduction of a leaving group (like a chloro group) at the 4-position.

Nucleophilic substitution of the leaving group with a thiolating agent.

The following table outlines some examples of substituted quinoline N-oxides that could serve as precursors for substituted 4-mercaptoquinoline N-oxide derivatives.

Substituent on Quinoline RingPrecursor Synthesis MethodReference
3-FormylOxidation of 3-formylquinoline google.com
3-NitroNitration of quinoline N-oxide google.com
2-AlkylVisible-light induced deaminative alkylation of quinoline N-oxide
2-ArylPalladium-catalyzed direct arylation of pyridine N-oxides (analogous)

Isomeric Mercapto Quinoline N-Oxides (e.g., 2-Mercapto Quinoline N-Oxides)

The synthesis of isomeric mercapto quinoline N-oxides, particularly 2-mercaptoquinoline N-oxide, is well-documented and provides a strong precedent for the proposed synthesis of the 4-mercapto isomer.

The most common method for the preparation of 2-mercaptoquinoline N-oxide involves the reaction of 2-chloroquinoline N-oxide with a mixture of sodium sulfide and sodium hydrosulfide in an aqueous solution. prepchem.com The reaction proceeds by heating the mixture, followed by acidification to precipitate the product. prepchem.com

The starting material, 2-chloroquinoline N-oxide, is typically synthesized by the oxidation of 2-chloroquinoline. A common method for this oxidation is the use of hydrogen peroxide in glacial acetic acid, sometimes with a catalyst like maleic anhydride, at elevated temperatures.

The following table summarizes the key steps and reagents for the synthesis of 2-mercaptoquinoline N-oxide.

StepReactantReagentsProductReference
1. N-Oxidation2-ChloroquinolineH₂O₂, Acetic Acid, Maleic Anhydride2-Chloroquinoline N-oxide
2. Thiolation2-Chloroquinoline N-oxideNa₂S, NaSH, H₂O then HCl2-Mercaptoquinoline N-oxide prepchem.com

The IUPAC name for 2-mercaptoquinoline N-oxide is 1-hydroxyquinoline-2-thione, which highlights the thione tautomer. This tautomerism is a key feature of these compounds.

Advanced Spectroscopic and Structural Elucidation of 4 Mercapto 1λ⁵ Quinolin 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and conformational behavior of 4-Mercapto-1λ⁵-quinolin-1-ol. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecule's electronic environment and proton-proton interactions can be constructed.

Based on published data for parent quinoline (B57606) N-oxide and its derivatives, the ¹H NMR spectrum is expected to show distinct signals for the seven protons on the quinoline core. rsc.org The presence of the electron-donating N-oxide group and the sulfur-containing mercapto group at the C4 position significantly influences the chemical shifts. The protons on the pyridinoid ring (H2, H3) and the benzenoid ring (H5, H6, H7, H8) would appear as a series of doublets, triplets, and multiplets, reflecting their unique electronic environments and spin-spin coupling interactions. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this data, showing nine distinct signals corresponding to the carbon atoms of the quinoline skeleton. The C4 carbon, directly bonded to the mercapto group, and the carbons adjacent to the N-oxide function (C2, C8a) are expected to show significant shifts compared to unsubstituted quinoline.

¹H NMR Predicted Chemical Shifts (in DMSO-d₆): The protons are expected in the aromatic region (δ 7.0-9.0 ppm). H2 and H8 are anticipated to be the most deshielded due to the influence of the N-oxide group.

¹³C NMR Predicted Chemical Shifts (in DMSO-d₆): Aromatic carbons would resonate between δ 110-150 ppm. The C4 carbon bearing the mercapto group would be significantly shielded.

Conformational Analysis: The molecule is largely planar, and significant conformational flexibility is not expected. However, NMR can confirm the predominant tautomeric form (thiol vs. thione) in solution.

Proton Predicted ¹H Chemical Shift (δ, ppm) *Multiplicity Coupling Constants (J, Hz)
H28.5 - 8.8d~6.0
H37.2 - 7.4d~6.0
H57.8 - 8.0d~8.5
H67.5 - 7.7t~7.5
H77.7 - 7.9t~7.5
H88.4 - 8.6d~8.5
SH3.5 - 4.5br s-
Note: Predicted values are based on analysis of similar quinoline N-oxide structures.
Carbon Predicted ¹³C Chemical Shift (δ, ppm) *
C2~138
C3~118
C4~145
C4a~122
C5~129
C6~125
C7~130
C8~120
C8a~140
Note: Predicted values are based on analysis of similar quinoline N-oxide structures.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight and elucidating the fragmentation pathways of 4-Mercapto-1λ⁵-quinolin-1-ol. The nominal molecular weight of the compound (C₉H₇NOS) is 177.03 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would be characteristic of the quinoline N-oxide scaffold. Key fragmentation pathways would likely involve:

Loss of an oxygen atom: A characteristic fragmentation of N-oxides, leading to a significant peak at m/z = 161 [M-O]⁺.

Loss of the mercapto group: Cleavage of the C-S bond could result in a fragment at m/z = 144 [M-SH]⁺.

Loss of carbon monoxide: Following rearrangement, expulsion of CO from the pyridinone-like ring could occur, leading to a fragment at m/z = 149 [M-CO]⁺.

Cleavage of the quinoline ring: Further fragmentation of the bicyclic system would produce smaller characteristic ions.

Fragment Ion (m/z) Proposed Identity Fragmentation Pathway
177[M]⁺Molecular Ion
161[M-O]⁺Loss of oxygen from N-oxide
149[M-CO]⁺Loss of carbon monoxide
144[M-SH]⁺Loss of mercapto radical
117[C₈H₅N]⁺Loss of O and CS
Note: Fragmentation patterns are predicted based on the known behavior of quinoline N-oxides and mercapto-substituted aromatics. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a functional group "fingerprint." The spectra are expected to exhibit characteristic bands for the N-oxide, mercapto, and aromatic quinoline functionalities.

N-O Stretching: A strong band is expected in the IR spectrum between 1200 and 1300 cm⁻¹, characteristic of the N-O stretching vibration in aromatic N-oxides.

S-H Stretching: A weak to medium intensity band for the S-H stretch is anticipated around 2550-2600 cm⁻¹. Its presence would confirm the thiol tautomer.

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the aromatic C-H stretching vibrations.

C=C and C=N Ring Stretching: Multiple bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the quinoline ring system.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-S bond, which are often weak in the IR spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 31003000 - 3100Medium-Weak
S-H Stretch2550 - 26002550 - 2600Weak
C=C/C=N Ring Stretch1400 - 16501400 - 1650Strong-Medium
N-O Stretch1200 - 13001200 - 1300Strong (IR), Weak (Raman)
C-H Out-of-Plane Bend700 - 900-Strong
C-S Stretch600 - 750600 - 750Weak (IR), Medium (Raman)
Note: Frequencies are approximate and based on characteristic group frequencies for similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters

X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. rsc.org While a crystal structure for 4-Mercapto-1λ⁵-quinolin-1-ol has not been reported in the Cambridge Structural Database, a hypothetical analysis based on related structures would predict a nearly planar quinoline N-oxide ring system.

Key structural parameters that would be determined from such an analysis include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N-O, C-S, S-H) and angles would confirm the hybridizations and reveal any strain within the molecule. The N-O bond length is expected to be around 1.35 Å.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Hydrogen bonding involving the thiol (S-H) group and the N-oxide oxygen atom would be a primary determinant of the packing arrangement, likely forming dimers or extended chains. Pi-pi stacking interactions between the aromatic quinoline systems are also expected.

Tautomeric Form: Crystallography would definitively establish whether the molecule exists in the thiol (-SH) or thione (=S) tautomeric form in the solid state.

Parameter Expected Value / Observation *
Molecular GeometryEssentially planar quinoline ring system.
N-O Bond Length~1.35 Å
C-S Bond Length~1.75 Å
Crystal PackingDominated by S-H···O=N hydrogen bonds and π-π stacking.
TautomerismWould confirm thiol vs. thione form in the solid state.
Note: These parameters are hypothetical and based on typical values from X-ray structures of related aromatic N-oxides and thiols.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, utilizing ultraviolet-visible (UV-Vis) absorption and fluorescence emission techniques, provides insight into the electronic transitions and optical properties of the molecule. The spectrum of 4-Mercapto-1λ⁵-quinolin-1-ol is expected to be dominated by π→π* transitions within the conjugated quinoline aromatic system.

The UV-Vis absorption spectrum, likely recorded in a solvent like ethanol or methanol, would typically show multiple absorption bands. Compared to the parent quinoline N-oxide, the presence of the mercapto group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of conjugation through the lone pairs on the sulfur atom.

Absorption: Intense absorption bands are predicted in the UVA and UVB regions (approximately 250-400 nm). The specific wavelengths (λ_max) and molar absorptivity (ε) would be sensitive to solvent polarity. researchgate.net

Emission: Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption. The fluorescence quantum yield would depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways. The N-oxide and mercapto groups could potentially quench fluorescence.

Spectroscopic Parameter Expected Observation
Absorption Maxima (λ_max)Multiple bands expected between 250-400 nm, characteristic of π→π transitions in the quinoline N-oxide system.
Molar Absorptivity (ε)High values (>10,000 L mol⁻¹ cm⁻¹) for the primary π→π* transitions are expected.
Emission Maxima (λ_em)If fluorescent, emission would likely occur at a longer wavelength than the longest-wavelength absorption band.
Solvent EffectsA shift in λ_max upon changing solvent polarity (solvatochromism) is expected.
Note: Expected values are qualitative predictions based on the electronic properties of the quinoline N-oxide chromophore and the influence of a mercapto substituent.

Computational Chemistry and Theoretical Studies on 4 Mercapto 1λ⁵ Quinolin 1 Ol

Analysis of Hypervalent Nitrogen Bonding in 4-Mercapto-1λ⁵-quinolin-1-ol

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This analysis provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization.

Table 1: Hypothetical NBO Analysis Results for 4-Mercapto-1λ⁵-quinolin-1-ol

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (S)π* (C3-C4)Data not available
LP (S)π* (C=C in ring)Data not available
LP (O)σ* (N-C)Data not available
π (C=C)π* (C=C)Data not available

Note: This table is illustrative. The values are placeholders as no specific data for 4-Mercapto-1λ⁵-quinolin-1-ol has been published.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgwiley-vch.de By analyzing the critical points in the electron density, one can characterize the nature of atomic interactions.

For 4-Mercapto-1λ⁵-quinolin-1-ol, an AIM analysis would identify bond critical points (BCPs) between the atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would elucidate the nature of the chemical bonds. For example, a high electron density and a negative Laplacian at the BCP are characteristic of a covalent bond, while smaller electron density and a positive Laplacian suggest weaker, closed-shell interactions like hydrogen bonds or van der Waals forces. The analysis could also reveal ring critical points (RCPs) within the quinoline (B57606) ring system, further characterizing its electronic structure. wiley-vch.de

Table 2: Hypothetical AIM Parameters for Selected Bonds in 4-Mercapto-1λ⁵-quinolin-1-ol

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C-SData not availableData not availableExpected to be primarily covalent
N-OData not availableData not availableExpected to have polar covalent character
C=CData not availableData not availableExpected to be covalent

Note: This table is illustrative. The values are placeholders as no specific data for 4-Mercapto-1λ⁵-quinolin-1-ol has been published.

Spectroscopic Property Prediction and Validation through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. frontiersin.orgmdpi.com These theoretical predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For 4-Mercapto-1λ⁵-quinolin-1-ol, computational modeling could predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts would be compared with experimental data to validate the proposed structure. Similarly, the prediction of its infrared (IR) spectrum would help in the assignment of vibrational modes, such as the S-H stretch, N-O stretch, and various C-C and C-H vibrations within the quinoline core. mdpi.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 4-Mercapto-1λ⁵-quinolin-1-ol

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹H NMR (S-H)Data not availableData not available
¹³C NMR (C-S)Data not availableData not available
IR Freq. (S-H stretch)Data not availableData not available
IR Freq. (N-O stretch)Data not availableData not available
UV-Vis λmaxData not availableData not available

Note: This table is illustrative. The values are placeholders as no specific data for 4-Mercapto-1λ⁵-quinolin-1-ol has been published.

Reactivity and Reaction Mechanisms of 4 Mercapto 1λ⁵ Quinolin 1 Ol

Regioselective Functionalization of the Quinoline (B57606) N-Oxide Moiety

The N-oxide functionality in quinoline N-oxides activates the heterocyclic ring, enabling functionalization at positions that are typically unreactive in the parent quinoline. researchgate.net This enhanced reactivity is a cornerstone of modern synthetic strategies for creating complex quinoline derivatives. mdpi.comnih.gov

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of quinoline N-oxides. wikipedia.orgprinceton.eduslideshare.net The N-oxide group can act as a directing group, facilitating the regioselective introduction of new substituents.

C-2 Functionalization: The C-2 position of quinoline N-oxides is electronically activated and is a common site for functionalization. For instance, copper-catalyzed direct sulfoximination of quinoline N-oxides with sulfoximines has been shown to afford C-2 functionalized products in high yields. mdpi.com Palladium-catalyzed oxidative cross-coupling reactions with indoles also selectively occur at the C-2 position of the quinoline N-oxide. mdpi.com

C-3 Functionalization: Gold-catalyzed C-H functionalization of quinoline N-oxides allows for highly selective C-C and C-N bond formation at the C-3 position. researchgate.net Mechanistic studies suggest that this transformation proceeds through a C-2 auration followed by a concerted C-3 nucleophilic addition. researchgate.net

C-8 Functionalization: The C-8 position can also be targeted for functionalization. Rhodium(III)-catalyzed C-8 allylation of quinoline N-oxides using vinylcyclopropanes as an allyl source has been achieved with excellent diastereoselectivity. researchgate.net In some cases, such as with 4-nitroquinoline (B1605747) N-oxide, di-amination at the C-2 and C-8 positions has been observed. mdpi.com

The substitution pattern on the quinoline N-oxide ring can influence the outcome of these reactions. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can inhibit it. mdpi.com

Palladium and rhodium catalysts are particularly effective in promoting a variety of transformations on the quinoline N-oxide scaffold. researchgate.netnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the C-2 alkenylation of quinoline N-oxides with alkenes. mdpi.com The proposed mechanism involves a syn insertion/β-hydride elimination sequence. mdpi.com Additionally, palladium-catalyzed 1,4-migration has been proposed in some transformations, proceeding through tetravalent intermediates formed by oxidative addition to C-H bonds. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to facilitate regioselective C-H activation and subsequent C-C bond formation. researchgate.netrsc.org For example, Rh(III)-catalyzed functionalization of 2-aryl-2H-indazoles with alkynes, in the presence of an oxidant like Cu(OAc)₂·H₂O, leads to the formation of indazoloquinolines. rsc.org Kinetic isotope studies suggest that C-H activation is often the rate-determining step in these reactions. rsc.org Chiral dirhodium catalysts have also been utilized for asymmetric C-H activation via carbene insertion. wikipedia.org

Transformations Involving the Mercapto Group

The thiol (-SH) group in 4-Mercapto-1λ⁵-quinolin-1-ol is a versatile functional handle that can undergo a range of reactions, primarily involving the sulfur atom.

The oxidation of thiols can lead to various sulfur-containing functional groups, with the product depending on the strength of the oxidizing agent and the reaction conditions. researchgate.net

Sulfenic Acid Formation: Mild oxidation can convert the thiol to a sulfenic acid (-SOH). For example, the oxidation of 2-mercaptonicotinic acid with potassium ferrate has been shown to produce the corresponding sulfenic acid within seconds. researchgate.net

Sulfinic and Sulfonic Acid Formation: Stronger oxidizing agents can further oxidize the thiol to sulfinic acid (-SO₂H) and sulfonic acid (-SO₃H). The oxidation of 3-mercapto-1-propane sulfonic acid with ferrate, for instance, yields the sulfinic acid. researchgate.net

The pH of the reaction medium can also play a crucial role in the kinetics and mechanism of thiol oxidation. researchgate.net

The mercapto group readily participates in reactions to form thioethers (-S-R) and disulfides (-S-S-).

Thioether Formation: Thioethers can be formed through the nucleophilic attack of the thiolate anion on an appropriate electrophile. In biological systems, thioether bonds can form from disulfide bonds through a base-catalyzed mechanism involving a dehydroalanine (B155165) intermediate. nih.gov This process highlights the potential for intramolecular cyclization or intermolecular reactions if a suitable electrophilic site is available. The substitution of disulfide bonds with more stable thioether linkages is an area of interest in peptide and protein chemistry to enhance stability. nih.gov

Disulfide Formation: Thiols can be oxidized to form symmetrical or unsymmetrical disulfides. organic-chemistry.org Aerobic oxidation in the presence of catalysts like samarium oxide or riboflavin-derived organocatalysts can efficiently produce disulfides without overoxidation. organic-chemistry.org Another method involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which can then react with another thiol to yield an unsymmetrical disulfide. organic-chemistry.org

Intermolecular and Intramolecular Reactivity Profiles

The bifunctional nature of 4-Mercapto-1λ⁵-quinolin-1-ol allows for complex intermolecular and intramolecular reactions. The quinoline N-oxide can act as a tautomer of a quinolin-4-ol, existing in equilibrium with the 4-quinolone form, which can influence its reactivity. nih.gov

The presence of both a nucleophilic thiol group and an activated quinoline ring within the same molecule opens up the possibility of intramolecular reactions. For example, under certain conditions, the thiol group could potentially attack an activated position on the quinoline ring, leading to the formation of a new heterocyclic ring system.

Intermolecularly, the molecule can participate in a variety of reactions. The thiol group can react with electrophiles, while the activated quinoline N-oxide ring can react with nucleophiles or undergo transition metal-catalyzed cross-coupling reactions. The specific reaction pathway would be dictated by the reagents and conditions employed, allowing for the synthesis of a wide array of derivatives. The interplay between the two functional groups could also lead to cooperative effects, where the reactivity of one group is modulated by the presence of the other.

Role of Hypervalent Nitrogen in Directing Chemical Reactivity of 4-Mercapto-1λ⁵-quinolin-1-ol

The presence of a hypervalent nitrogen atom in the form of an N-oxide group is a defining feature of 4-Mercapto-1λ⁵-quinolin-1-ol, profoundly influencing its chemical reactivity. This nitrogen atom, bearing a formal positive charge, and the exocyclic oxygen, with a formal negative charge, create a strong dipole that significantly alters the electron distribution within the quinoline ring system. This electronic perturbation is central to directing the course of chemical reactions involving the molecule.

The hypervalent nitrogen atom primarily exerts its influence through two main electronic effects: a strong negative inductive effect (-I) and a positive mesomeric or resonance effect (+M). The N-oxide group is a powerful electron-withdrawing group by induction, which deactivates the entire aromatic system towards electrophilic attack compared to quinoline itself. However, it also acts as a π-donor through resonance, capable of donating electron density, particularly to the C2 and C4 positions. This dual electronic nature is key to understanding the reactivity of 4-Mercapto-1λ⁵-quinolin-1-ol.

A critical aspect of the reactivity of this compound is its existence in tautomeric forms. The "4-mercapto" (thiol) form is in equilibrium with the "4-thioxo-1,4-dihydro" (thione) form. In many related heterocyclic systems, the thione tautomer is the more stable and predominant form in solution. researchgate.netnih.govnih.gov The hypervalent nitrogen atom plays a crucial role in influencing this equilibrium. The electron-withdrawing nature of the N-oxide group can stabilize the negative charge development on the sulfur atom in the thiol form, while also influencing the aromaticity and stability of the thione form.

The hypervalent nitrogen atom makes the C2 and C4 positions of the quinoline N-oxide ring electron-deficient and thus highly susceptible to nucleophilic attack. mdpi.comclockss.orgquimicaorganica.org In the case of 4-Mercapto-1λ⁵-quinolin-1-ol, the C4 position is already substituted. However, the C2 position remains a prime target for nucleophiles. Reactions with various nucleophiles are expected to proceed readily at this position. For instance, thiolation of quinoline N-oxides has been demonstrated to occur regioselectively at the C2 position. rsc.org

Conversely, the N-oxide group can direct electrophilic substitution to the C4 position. quimicaorganica.org The resonance effect of the N-oxide can enrich the electron density at C4, making it more susceptible to attack by electrophiles compared to other positions in the deactivated ring. While the mercapto group at C4 is not a typical leaving group for an electrophilic aromatic substitution, its presence will modulate the reactivity of the ring towards electrophiles.

Furthermore, the sulfur atom of the mercapto/thione group is itself a reactive center. It can readily undergo reactions such as S-alkylation. mdpi.comnih.gov The nucleophilicity of the sulfur atom is influenced by the electronic effects of the hypervalent nitrogen. The electron-withdrawing N-oxide group can decrease the nucleophilicity of the sulfur in the thiol form by pulling electron density away.

The interplay between the hypervalent nitrogen and the mercapto/thione group at the C4 position is therefore complex. The N-oxide activates the ring for certain reactions while deactivating it for others, and it directs the regioselectivity of these transformations. The tautomeric equilibrium further complicates the reactivity profile, presenting multiple potential reaction pathways.

Interactive Data Table: Influence of Hypervalent Nitrogen on Reactivity

Reactive PositionType of ReactionInfluence of Hypervalent NitrogenExpected Outcome
C2 Nucleophilic AttackStrong activation due to electron withdrawal by N-oxide.High propensity for substitution by various nucleophiles.
C4 Electrophilic AttackDirected attack due to resonance donation from N-oxide.Potential for electrophilic addition or substitution, modulated by the mercapto group.
Sulfur Atom Nucleophilic Attack (S-alkylation)Nucleophilicity of sulfur is modulated by the electron-withdrawing N-oxide group.Reaction is feasible, with the rate influenced by the electronic state of the sulfur.
Benzene (B151609) Ring Electrophilic AttackGeneral deactivation due to the strong inductive effect of the N-oxide.Substitution on the benzene ring is expected to be difficult and require harsh conditions.

Potential Applications in Catalysis and Advanced Materials Science

Catalytic Applications of 4-Mercapto-1λ⁵-quinolin-1-ol and its Metal Complexes

The dual functionality of 4-Mercapto-1λ⁵-quinolin-1-ol, featuring both a Lewis basic N-oxide and a potentially coordinating mercapto group, offers a versatile platform for catalytic applications.

Organocatalysis Utilizing the N-Oxide Functionality

The N-oxide group in heteroaromatic compounds is a known powerful electron-pair donor, rendering it an effective Lewis base for organocatalysis. nih.gov This capability is particularly pronounced in reactions involving the activation of organosilicon reagents. nih.gov The nucleophilic oxygen atom of the N-oxide can interact with silicon, facilitating reactions such as the allylation and crotylation of aldehydes with allyltrichlorosilanes, commonly known as the Sakurai–Hosomi–Denmark-type reactions. nih.gov

While direct studies on 4-Mercapto-1λ⁵-quinolin-1-ol as an organocatalyst are not extensively documented, the established catalytic activity of quinoline (B57606) N-oxides suggests its potential. capes.gov.br The presence of the mercapto group at the 4-position could modulate the electronic properties of the N-oxide, potentially influencing its catalytic efficiency and selectivity. For instance, in the asymmetric allylation of aromatic aldehydes, the electronic nature of the catalyst plays a crucial role in determining the enantioselectivity, suggesting that the electron-donating or -withdrawing nature of the mercapto substituent could be a key tuning parameter. capes.gov.br

Table 1: Potential Organocatalytic Reactions for 4-Mercapto-1λ⁵-quinolin-1-ol

Reaction TypeRole of N-OxidePotential Substrates
AllylationActivation of allyltrichlorosilaneAromatic and aliphatic aldehydes
Aldol ReactionsLewis base activationAldehydes and ketones
Michael AdditionsNucleophilic catalysisα,β-Unsaturated carbonyls

Transition Metal Catalysis with Ligand Frameworks Incorporating 4-Mercapto-1λ⁵-quinolin-1-ol

The quinoline scaffold is a versatile and widely used ligand in organometallic catalysis. mdpi.comnih.gov The incorporation of a mercapto group in 4-Mercapto-1λ⁵-quinolin-1-ol introduces a soft donor site (sulfur) that can coordinate with a wide range of transition metals. This, combined with the N-oxide functionality, allows for the formation of stable chelate complexes with metals such as palladium, copper, and iron.

These metal complexes could find applications in various catalytic transformations. For example, copper-catalyzed amination reactions of quinoline N-oxides have been shown to proceed efficiently under mild conditions, even without the need for external ligands or oxidants. researchgate.net A ligand framework incorporating 4-Mercapto-1λ⁵-quinolin-1-ol could further enhance the stability and activity of the copper catalyst in such reactions.

Furthermore, iron oxide-based catalysts are effective in oxidation reactions of phenolic compounds. mdpi.com A complex of iron with 4-Mercapto-1λ⁵-quinolin-1-ol might exhibit interesting catalytic properties in similar oxidation processes, potentially with enhanced selectivity due to the specific ligand environment.

Role in C-H Activation and Selective Functionalization Reactions

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis for its atom and step economy. mdpi.com Quinoline N-oxides have emerged as valuable substrates for transition metal-catalyzed C-H activation, enabling regioselective functionalization of the quinoline core. mdpi.comnih.gov

Palladium(II) catalysts, for instance, have been shown to catalyze the C-H activation of quinoline N-oxides, with the regioselectivity being influenced by the specific palladium salt and reaction conditions. rsc.org While Pd(OAc)₂ tends to favor C2 activation, PdCl₂ can promote C8 activation. rsc.org The presence of the mercapto group in 4-Mercapto-1λ⁵-quinolin-1-ol could act as a directing group, influencing the regioselectivity of C-H activation and allowing for the introduction of various functional groups at specific positions.

Computational studies have shed light on the mechanistic intricacies of these reactions, revealing the formation of metallacycle intermediates. rsc.org The electronic influence of the mercapto substituent could play a significant role in the stability and reactivity of these intermediates, thereby controlling the outcome of the C-H functionalization.

Integration into Advanced Materials

The unique combination of a rigid aromatic core, a polar N-oxide group, and a reactive mercapto group makes 4-Mercapto-1λ⁵-quinolin-1-ol a promising building block for advanced materials.

Precursors for Polymer Chemistry and Oligomer Synthesis

The mercapto group of 4-Mercapto-1λ⁵-quinolin-1-ol provides a reactive handle for polymerization reactions. Thiol-containing small molecules are known to react with various functional groups, enabling the synthesis of functional polymers. google.com For instance, the thiol group can participate in thiol-ene "click" chemistry or be used to functionalize existing polymer backbones.

The resulting polymers, incorporating the quinoline N-oxide moiety, could exhibit interesting properties such as thermal stability and specific charge transport characteristics. Polyquinolines, in general, are known for being mechanically strong and thermally stable polymers. researchgate.net While the direct polymerization of 4-Mercapto-1λ⁵-quinolin-1-ol has not been reported, the oxidative polymerization of related compounds like 8-hydroxyquinoline (B1678124) has been studied, suggesting the feasibility of forming polymeric structures from quinoline derivatives. tsijournals.com

Table 2: Potential Polymerization Strategies for 4-Mercapto-1λ⁵-quinolin-1-ol

Polymerization MethodReactive GroupPotential Polymer Properties
Thiol-ene ReactionMercapto groupCross-linked networks, functional coatings
Oxidative PolymerizationQuinoline ring/Mercapto groupConductive or semi-conductive polymers
Post-polymerization FunctionalizationMercapto groupIntroduction of specific functionalities

Applications in Optoelectronic Materials

Quinoline and its derivatives are recognized for their potential in optoelectronic applications due to their electron-attracting nature, chemical and thermal stability, and fluorescence properties. researchgate.net They are often used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices.

The incorporation of both an N-oxide and a mercapto group in 4-Mercapto-1λ⁵-quinolin-1-ol could lead to materials with tailored electronic properties. The N-oxide group generally enhances the electron-accepting character of the quinoline ring, which can be beneficial for electron transport materials. The mercapto group, on the other hand, can be used to anchor the molecule to metal surfaces, such as gold electrodes, which is a common strategy in the fabrication of molecular electronic devices.

While direct experimental data on the optoelectronic properties of 4-Mercapto-1λ⁵-quinolin-1-ol is scarce, the known characteristics of related quinoline derivatives suggest that it could be a valuable component in the design of new materials for optoelectronics.

Surface Functionalization and Nanomaterial Hybrid Systems

The unique bifunctional nature of 4-Mercapto-1λ⁵-quinolin-1-ol, possessing both a thiol (-SH) group and a quinoline-N-oxide moiety, positions it as a highly promising ligand for the surface functionalization of nanomaterials. This dual functionality allows for robust anchoring to metallic surfaces while simultaneously introducing the distinct electronic and coordination properties of the quinoline-N-oxide group. This section explores the potential of this compound in creating advanced nanomaterial hybrid systems with tailored properties.

The primary mechanism for surface functionalization with 4-Mercapto-1λ⁵-quinolin-1-ol involves the strong affinity of the sulfur atom in the thiol group for noble metal surfaces. nih.govnih.gov This interaction, particularly with gold, silver, and other transition metals, leads to the formation of a stable, self-assembled monolayer on the nanoparticle surface. nih.govnih.govnih.gov The chemisorption energy between sulfur and gold is substantial, ensuring strong immobilization of the ligand. nih.gov This principle is widely exploited for creating stable, functionalized gold nanoparticles (AuNPs). nih.govmdpi.comnih.gov

Once anchored, the quinoline-N-oxide portion of the molecule extends away from the nanomaterial surface, imparting new chemical and physical characteristics to the hybrid system. Quinoline-N-oxides are known to be versatile precursors in organic transformations and can be functionalized at various positions. nih.govresearchgate.netbeilstein-journals.orgnih.gov The N-oxide group itself is a strong coordinating agent and can interact with various metal ions, potentially serving as a secondary binding site or a catalytically active center. rsc.org

Research on related thiolated quinoline derivatives has demonstrated their utility in creating functional nanomaterial systems. For instance, thiol derivatives of indolo[2,3-b]quinoline have been synthesized to improve their conjugation with gold nanoparticles for potential therapeutic applications. nih.gov Similarly, quinoline-2-thiol (B7765226) derivatives have been developed as fluorescent sensors for metal ions, showcasing the responsive nature of the quinoline moiety. growingscience.com A recently developed method for the C-2 thiolation of quinoline N-oxides opens up pathways for synthesizing a variety of such bifunctional molecules. rsc.org

The functionalization of nanoparticles with ligands like 4-Mercapto-1λ⁵-quinolin-1-ol can significantly enhance their stability in various media and prevent aggregation. nih.govnih.gov The organic shell provided by the quinoline-N-oxide can be tailored to influence the solubility and biocompatibility of the nanomaterials. For example, the introduction of specific side chains on the quinoline ring could render the nanoparticles soluble in either aqueous or organic solvents. nih.gov

In the context of catalysis, hybrid systems featuring 4-Mercapto-1λ⁵-quinolin-1-ol could exhibit novel catalytic activities. The quinoline-N-oxide moiety can act as a ligand for catalytically active metal centers, creating a nanoparticle-supported catalyst. The gold nanoparticle core itself is known for its catalytic properties, which could be synergistically enhanced by the electronic influence of the quinoline-N-oxide ligand. mdpi.com

The following table summarizes research findings on the functionalization of nanomaterials with related thiolated quinoline and N-oxide compounds, highlighting the potential applications for systems based on 4-Mercapto-1λ⁵-quinolin-1-ol.

Ligand/CompoundNanomaterialMethod of FunctionalizationKey Findings & Potential Applications
Thiol derivatives of 5,11-dimethyl-5H-indolo[2,3-b]quinolineGold Nanoparticles (AuNPs)Thiol-gold interactionDesigned for AuNP-based drug delivery systems to improve bioavailability. nih.gov
Quinoline-2-thiol derivativesNot specified---Act as fluorescent sensors for metal ions, indicating the potential for creating sensory nanomaterials. growingscience.com
ThiophenolsQuinoline N-oxides (as substrate)TsCl-promoted C-2 thiolationA method to synthesize 2-thiolated quinolines, which could then be used to functionalize nanoparticles. rsc.org
Phosphine oxide ligands with thioacetyl groupsGold Nanoparticles (AuNPs)Thiol-gold interactionResulted in stable, monodispersed AuNPs, demonstrating the effectiveness of thiol-containing ligands for nanoparticle stabilization. nih.gov
Thiol-functionalized poly(methacrylic acid)Iron Oxide NanoparticlesCo-precipitationUsed as a stabilizer to control the size and prevent aggregation of magnetic nanoparticles. nih.gov

These examples underscore the significant potential of 4-Mercapto-1λ⁵-quinolin-1-ol in the field of advanced materials. The ability to anchor a versatile and reactive quinoline-N-oxide group onto a range of nanomaterial surfaces via a robust thiol linkage opens up possibilities for creating novel catalysts, sensors, and targeted delivery vehicles. Further research into the synthesis and surface functionalization properties of 4-Mercapto-1λ⁵-quinolin-1-ol is warranted to fully explore these promising applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized quinolines is a well-established field, yet the development of green and efficient methods remains a priority. For a molecule like 4-Mercapto-1lambda(5)-quinolin-1-ol, a key challenge lies in the selective introduction of both the mercapto group and the N-oxide functionality.

Future synthetic strategies could focus on late-stage functionalization, a technique that allows for the modification of a core scaffold in the final steps of a synthesis. This approach is highly desirable for creating libraries of related compounds for screening purposes. One potential route could involve the direct C-H thiolation of a pre-formed quinoline (B57606) N-oxide. While challenging, advancements in transition-metal catalysis are making such transformations increasingly feasible.

Another sustainable approach would be the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for higher yields. The development of a flow-based synthesis for this compound could enable its production on a larger scale, facilitating further research into its properties and applications.

Synthetic Approach Key Advantages Potential Challenges
Late-Stage C-H ThiolationHigh efficiency, rapid diversificationRegioselectivity, catalyst development
Flow ChemistryScalability, safety, process controlInitial setup costs, optimization of flow parameters
Multicomponent ReactionsStep economy, complexity generationIdentification of suitable reaction partners

Exploration of Advanced Catalytic Cycles

The N-oxide moiety in this compound is not merely a passive functional group; it can actively participate in catalytic cycles. Quinoline N-oxides have been shown to act as directing groups in C-H activation reactions, enabling the functionalization of specific positions on the quinoline ring. nih.gov The presence of the mercapto group could further modulate this catalytic activity.

Future research could explore the use of this compound as a ligand in transition-metal catalysis. The sulfur atom of the mercapto group is a soft donor and could coordinate to a variety of metal centers. The N-oxide group, on the other hand, is a harder donor. This hard-soft donor combination could lead to unique catalytic properties.

Furthermore, the molecule itself could act as an organocatalyst. The N-oxide functionality can act as a Lewis base, while the mercapto group can participate in hydrogen bonding or act as a nucleophile. This bifunctional nature could be exploited in a range of organic transformations. For instance, it could potentially catalyze aldol or Michael reactions.

Catalytic Role Potential Applications Key Research Questions
Ligand in Transition-Metal CatalysisCross-coupling reactions, asymmetric synthesisCoordination chemistry, catalyst stability and turnover
OrganocatalystAldol reactions, Michael additionsReaction scope, mechanism of activation
Directing GroupC-H functionalizationRegioselectivity, compatibility with the mercapto group

Rational Design of Derivatives for Enhanced Performance in Materials Science

Quinoline derivatives have found applications in materials science, particularly in the field of organic electronics. Their planar structure and tunable electronic properties make them attractive candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a mercapto group and an N-oxide functionality into the quinoline scaffold could significantly impact its electronic and photophysical properties.

The mercapto group, with its lone pairs of electrons, can increase the highest occupied molecular orbital (HOMO) energy level of the molecule. The N-oxide group, being electron-withdrawing, can lower the lowest unoccupied molecular orbital (LUMO) energy level. This modulation of the frontier molecular orbitals is crucial for designing materials with specific charge-transport properties.

Future work in this area would involve the synthesis of a series of derivatives of this compound with different substituents on the quinoline ring. The photophysical properties of these derivatives, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes, would be systematically investigated. This data would provide valuable insights into the structure-property relationships and guide the design of new materials with enhanced performance.

Property Influence of Mercapto Group Influence of N-Oxide Group
HOMO Energy LevelIncreaseDecrease
LUMO Energy LevelMinor effectDecrease
Electron-Donating/Withdrawing CharacterDonatingWithdrawing
Intermolecular InteractionsHydrogen bonding, S-S interactionsDipole-dipole interactions, hydrogen bonding

Deeper Theoretical Insights into Hypervalent Bonding and Reactivity

The N-oxide group in this compound is an example of a hypervalent moiety, where the nitrogen atom is formally bonded to more atoms than is allowed by the octet rule. The nature of the bonding in such species is a topic of ongoing theoretical interest. While early models invoked the participation of d-orbitals, modern quantum chemical calculations suggest that the bonding is better described by a three-center four-electron (3c-4e) bond model. researchgate.net

Future theoretical studies could focus on providing a detailed understanding of the electronic structure of this compound. Computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the geometry, molecular orbitals, and charge distribution of the molecule. These calculations can also provide insights into its reactivity, such as its propensity to undergo nucleophilic or electrophilic attack at different positions.

A particularly interesting area for theoretical investigation would be the interplay between the mercapto group and the N-oxide. These two functional groups can interact through space and through the pi-system of the quinoline ring. Understanding these interactions is key to predicting the molecule's properties and reactivity.

Multi-disciplinary Approaches in Chemical Research

The full potential of a novel compound like this compound can only be realized through multidisciplinary research. The diverse potential applications of quinoline derivatives span across medicine, materials science, and catalysis, necessitating a collaborative approach. chemrxiv.org

For instance, chemists could synthesize the compound and its derivatives, while physicists and materials scientists could characterize their electronic and optical properties for potential use in electronic devices. researchgate.net In parallel, biologists and pharmacologists could investigate the biological activity of these compounds, exploring their potential as therapeutic agents. The quinoline scaffold is a known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netfrontiersin.org The introduction of a mercapto group and an N-oxide could lead to novel biological profiles.

A collaborative research effort would create a synergistic environment where experimental findings can inform theoretical models, and theoretical predictions can guide experimental design. This integrated approach is essential for accelerating the pace of discovery and translating fundamental chemical research into real-world applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.